molecular formula C16H13N3O3 B5714592 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline

2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline

Cat. No.: B5714592
M. Wt: 295.29 g/mol
InChI Key: OXUGSSBLZJJERS-UHFFFAOYSA-N
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Description

2-Methyl-3-[(4-nitrobenzyl)oxy]quinoxaline is an organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core substituted with a 2-methyl group and a 3-[(4-nitrobenzyl)oxy] group

Preparation Methods

The synthesis of 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-Methyl-3-[(4-nitrobenzyl)oxy]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrogenation: The nitro group can be hydrogenated to form an amine under catalytic hydrogenation conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various bases and acids depending on the specific reaction conditions. The major products formed from these reactions include amines, substituted quinoxalines, and other derivatives .

Scientific Research Applications

2-Methyl-3-[(4-nitrobenzyl)oxy]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated that derivatives of this compound may possess chemopreventive properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline involves its interaction with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that this compound can bind to certain proteins, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

2-Methyl-3-[(4-nitrobenzyl)oxy]quinoxaline can be compared with other quinoxaline derivatives, such as:

    2-Methylquinoxaline: Lacks the 3-[(4-nitrobenzyl)oxy] group, making it less complex and potentially less active in certain biological assays.

    3-[(4-Nitrobenzyl)oxy]quinoxaline: Lacks the 2-methyl group, which may affect its chemical reactivity and biological activity.

    2,3-Dimethylquinoxaline: Contains two methyl groups but lacks the nitrobenzyl group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-methyl-3-[(4-nitrophenyl)methoxy]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-16(18-15-5-3-2-4-14(15)17-11)22-10-12-6-8-13(9-7-12)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUGSSBLZJJERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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